molecular formula C11H6F3NO3 B13680271 5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid

Cat. No.: B13680271
M. Wt: 257.16 g/mol
InChI Key: OICRCDKJFCYDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2,4,5-trifluorobenzonitrile with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as copper(I) or ruthenium(II) can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazole-3-carboxylic acid
  • 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
  • 3,5-Dimethylisoxazole-4-carboxylic acid

Uniqueness

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

5-methyl-3-(2,4,5-trifluorophenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H6F3NO3/c1-4-9(11(16)17)10(15-18-4)5-2-7(13)8(14)3-6(5)12/h2-3H,1H3,(H,16,17)

InChI Key

OICRCDKJFCYDHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2F)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.